molecular formula C17H20N2O4S2 B2934787 N2,N7-diethyl-9H-fluorene-2,7-disulfonamide CAS No. 254980-56-8

N2,N7-diethyl-9H-fluorene-2,7-disulfonamide

Cat. No. B2934787
CAS RN: 254980-56-8
M. Wt: 380.48
InChI Key: RHDVIWHAWXJMET-UHFFFAOYSA-N
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Description

N2,N7-diethyl-9H-fluorene-2,7-disulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound is a fluorescent dye that can be used as a probe for detecting biological molecules, such as proteins and nucleic acids.

Scientific Research Applications

Fuel Cell Applications

Sulfonated polyimides, derived from compounds related to N2,N7-diethyl-9H-fluorene-2,7-disulfonamide, have shown promise in fuel cell technology. These materials, synthesized using sulfonated diamine monomers like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, exhibit good solubility and excellent proton conductivities. They have been compared favorably to Nafion 117, a standard in fuel cell membranes, especially in terms of proton conductivity across various humidity levels (Guo et al., 2002).

Cross-Coupling Reactions

In organic synthesis, disulfonated 9-(3-phenylpropyl)-9′-PCy2-fluorene ligands have facilitated efficient aqueous Suzuki coupling reactions. These reactions are significant for creating N-heterocyclic compounds, a common structural motif in pharmaceuticals. Catalyst loadings as low as 0.02–0.1 mol% of Pd have been used to achieve near quantitative yields, demonstrating the efficiency and potential scalability of this methodology (Fleckenstein & Plenio, 2007).

Fluorescent Probes for Biological Imaging

N2,N7-diethyl-9H-fluorene-2,7-disulfonamide derivatives have been used in the development of fluorescent probes for biological applications. These probes are designed to detect specific biological molecules or ions within cells, contributing to our understanding of cellular processes and disease mechanisms. For example, mitochondrial-targeted H2S red light emissive fluorescent probes, based on similar chemical structures, have been applied for imaging in mice, showcasing their utility in biological research (Wang et al., 2019).

properties

IUPAC Name

2-N,7-N-diethyl-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-3-18-24(20,21)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)25(22,23)19-4-2/h5-8,10-11,18-19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDVIWHAWXJMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N7-diethyl-9H-fluorene-2,7-disulfonamide

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